![molecular formula C17H16O5 B5788226 4-(methoxycarbonyl)benzyl 2-hydroxy-3-methylbenzoate](/img/structure/B5788226.png)
4-(methoxycarbonyl)benzyl 2-hydroxy-3-methylbenzoate
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including reactions such as nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . For example, the synthesis of 1,3-bis(4-(methoxycarbonyl)benzyl)-2-methyl-1H-benzo[d]imidazol-3-ium bromide involves stirring 2-methyl-1H-benzo[d]imidazole in acetone, then adding 4-(methoxycarbonyl) benzyl bromide in portions. The mixture is then stirred under reflux for 24 hours .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray diffraction . For example, the structure of 1,3-bis(4-(methoxycarbonyl)benzyl)-2-methyl-1H-benzo[d]imidazol-3-ium bromide was determined using this method .Chemical Reactions Analysis
The chemical reactions involving these types of compounds can be complex and varied. For example, 4-hydroxy-3-methoxybenzaldehyde nicotinamide has been studied for its third harmonic nonlinear optical applications . Another related compound, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, the molecular weight of related compounds such as Benzoic acid, 3-hydroxy-, methyl ester is 152.1473 and Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester is 182.1733 .Scientific Research Applications
Crystallography and Structural Analysis
The compound has been utilized in crystallography to understand molecular structures and interactions. Its derivatives, such as 1,3-bis(4-(methoxycarbonyl)benzyl)-2-methyl-1H-benzo[d]imidazol-3-ium bromide, have been crystallized to study their triclinic crystal systems . This aids in the development of new materials with specific molecular architectures.
Organic Synthesis
In organic synthesis, this compound serves as a precursor for various reactions, including free radical bromination and nucleophilic substitution . These reactions are fundamental in creating complex molecules for pharmaceuticals and advanced materials.
Medicinal Chemistry
Derivatives of 4-(methoxycarbonyl)benzyl 2-hydroxy-3-methylbenzoate are key intermediates in synthesizing a family of SGLT2 inhibitors, which are promising for diabetes therapy . The compound’s structure allows for modifications that can lead to the development of new therapeutic agents.
Materials Science
The compound’s derivatives are used in materials science for creating novel compounds with potential applications in electronics and photonics . For instance, its role in the synthesis of chromene derivatives is crucial for developing organic semiconductors.
Environmental Science
In environmental science, the compound’s derivatives, such as capsaicinoid biosynthesis, involve the participation of related substrates like vanillylamine . Understanding these pathways can lead to the development of bio-based materials and environmentally friendly pesticides.
Analytical Chemistry
Stable isotope-labeled precursors derived from the compound are synthesized for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) . This is essential for elucidating the biosynthetic flow of various bioactive compounds.
Biochemistry
In biochemistry, the compound is involved in the biosynthesis of capsaicinoids through the phenylpropanoid pathway . This pathway is significant for understanding the metabolic processes in plants and could be exploited for producing bioactive compounds.
Pharmacology
The compound’s derivatives are studied for their pharmacological properties. For example, they are known as precursors for N-heterocyclic carbenes (NHCs), which have applications in drug development and catalysis .
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that the presence of a benzene ring allows for resonance stabilization of benzylic carbocations, which could influence the compound’s interaction with its targets .
Biochemical Pathways
The compound’s structure suggests it might be involved in reactions at the benzylic position .
properties
IUPAC Name |
(4-methoxycarbonylphenyl)methyl 2-hydroxy-3-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-11-4-3-5-14(15(11)18)17(20)22-10-12-6-8-13(9-7-12)16(19)21-2/h3-9,18H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWZPXIVBPEKOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)OCC2=CC=C(C=C2)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methoxycarbonyl)benzyl 2-hydroxy-3-methylbenzoate |
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